molecular formula C24H20BrN3O2 B11268424 N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11268424
M. Wt: 462.3 g/mol
InChI Key: LLFTWTUSYHRKPL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone or aldehyde.

    Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Bromination and Methylation: The bromine and methyl groups can be introduced through electrophilic aromatic substitution reactions using bromine and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to the presence of the bromine and methyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences could influence the compound’s binding affinity, efficacy, and metabolic stability.

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C24H20BrN3O2/c1-16-13-18(11-12-19(16)25)26-23(29)15-28-22-10-6-5-9-20(22)27-21(14-24(28)30)17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,26,29)

InChI Key

LLFTWTUSYHRKPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br

Origin of Product

United States

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